3-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide
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Overview
Description
3-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide is a complex organic compound characterized by its sulfonyl and thiazolyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the core thiazolyl and sulfonyl components. The reaction conditions often require precise temperature control and the use of specific reagents to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonyl group can be further oxidized under specific conditions.
Reduction: : The thiazolyl group can be reduced to form different derivatives.
Substitution: : The chlorine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized sulfonyl derivatives, reduced thiazolyl derivatives, and various substituted phenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its sulfonyl and thiazolyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its unique structure allows it to interact with specific biological targets.
Medicine
In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In industry, this compound can be used in the production of UV stabilizers, flame retardants, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which 3-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide exerts its effects depends on its molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, while the thiazolyl group could play a role in binding to specific biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzophenone: : Similar in having a chlorophenyl group.
Tolyl sulfonates: : Similar in having a tolyl group.
Thiazolyl derivatives: : Similar in having a thiazolyl group.
Uniqueness
What sets 3-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide apart from these compounds is the combination of sulfonyl and thiazolyl groups, which provides unique chemical and biological properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-13-2-4-14(5-3-13)17-12-26-19(21-17)22-18(23)10-11-27(24,25)16-8-6-15(20)7-9-16/h2-9,12H,10-11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQQHUPWAPXZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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